5-Chloro-2-methylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZGSMUCRXYUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064175 | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-42-3 | |

| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684MXW9GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-methylaniline hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-2-methylaniline Hydrochloride

This guide provides a comprehensive overview of this compound, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical properties, analytical methodologies, synthesis, and safety protocols, offering field-proven insights and practical guidance.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt form of the aromatic amine 5-Chloro-2-methylaniline. The addition of hydrochloric acid protonates the amino group, enhancing the compound's stability and modifying its solubility profile, which is a common practice for handling and storing amines.

-

Synonyms : 2-Amino-4-chlorotoluene Hydrochloride, 5-Chloro-o-toluidine Hydrochloride[2][3]

-

Parent Compound CAS : 95-79-4 (for the free base, 5-Chloro-2-methylaniline)[4][5][6]

-

Molecular Weight : 178.06 g/mol [1]

Molecular Structure Identifiers:

-

InChI : InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H[1]

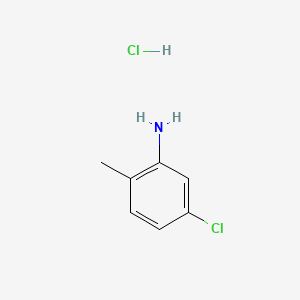

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-methylaniline and its hydrochloride salt are crucial for determining appropriate handling, storage, and application conditions. The data presented below is a compilation from various sources. Note that properties like boiling point and density are typically reported for the free base.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light red powder/crystal.[3] | TCI, PubChem |

| Purity | >98.0% (HPLC) | TCI[3] |

| Melting Point | 22-27 °C (for free base)[4] | Sigma-Aldrich |

| Boiling Point | 237 °C at 1013 hPa (for free base)[4][6] | Sigma-Aldrich, Merck |

| Density | ~1.17 g/cm³ at 20 °C (for free base)[6] | Sigma-Aldrich, Merck |

| Solubility | Soluble in hot alcohol.[5][7] Slightly soluble in water.[8] | HSDB, Guidechem |

| Vapor Pressure | 0.45 hPa at 50 °C (for free base) | Sigma-Aldrich |

| Flash Point | 160 °C (closed cup) (for free base)[4][6] | Sigma-Aldrich, Merck |

Synthesis and Manufacturing Overview

5-Chloro-2-methylaniline is primarily synthesized through the chemical reduction of a nitrated precursor. This transformation is a cornerstone of aromatic amine production.

Primary Synthesis Route: The most common industrial method involves the reduction of 4-Chloro-2-nitrotoluene.[5][8] This process can be achieved using various reducing agents. A patented method describes dissolving a polysulfide (e.g., sodium polysulphide) in water, adding an ammonium salt, and then reacting it with 4-chloro-2-nitro-toluene at a controlled temperature (30-105 °C).[9] This approach is noted for its high yield (over 98%) and improved safety profile compared to methods requiring expensive catalysts.[9]

Alternative Synthesis Route: Another documented method is the hydrogenation of 4,5-dichloro-2-methylaniline.[10] This dehalogenation reaction is performed under high pressure (100 atmospheres) and temperature (220°C) in the presence of a catalyst, yielding the desired product with high purity.[10]

Caption: Generalized workflow for the synthesis of 5-Chloro-2-methylaniline and its hydrochloride salt.

Applications in Research and Industry

This compound serves as a vital intermediate in multiple industrial sectors. Its utility stems from the reactive amino group and the specific substitution pattern on the benzene ring.

-

Dye Industry : It is a well-known precursor in the synthesis of organic dyestuffs.[5] Specifically, it is used as "Fast Red KB Base" and is a key component (Azoic Diazo Component 32) for producing certain azo dyes.[5][8][11]

-

Pharmaceutical Synthesis : Aromatic amines are fundamental building blocks in drug discovery and development. This compound serves as a precursor for synthesizing more complex active pharmaceutical ingredients (APIs).

-

Pesticide Manufacturing : It is also utilized as an intermediate in the production of various pesticides.[8]

-

Chemical Synthesis : In a broader context, it's used in laboratories for creating a range of organic compounds.[6]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is essential for its application. A combination of chromatographic and spectroscopic techniques is employed.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, with commercial suppliers guaranteeing >98.0%.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for analysis.[12]

-

Spectroscopy : A full suite of spectroscopic data is available for structural elucidation:

-

NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra are available for confirming the proton and carbon framework of the molecule.[1][13]

-

Infrared Spectroscopy (IR) : IR spectra, often obtained using KBr wafer techniques, help identify characteristic functional groups.[1]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the parent compound.[5]

-

Caption: A typical workflow for the analytical characterization of the compound.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its toxicological profile. The free base, 5-Chloro-o-toluidine, is suspected of causing cancer.[4][14]

GHS Hazard Classification :

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1][6][14]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][6]

-

Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[1][6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[6]

Precautionary Measures & Handling :

-

Prevention : Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] Wear protective gloves, clothing, eye, and face protection.[14] Avoid breathing dust and wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.

-

Response :

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

-

If on Skin : Wash with plenty of water.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Exposed or Concerned : Get medical advice/attention.[14]

-

-

Storage : Store locked up.[14] Recommended storage is at room temperature or below +30°C, in a cool, dark place.[7]

Experimental Protocols

The following protocols describe self-validating systems for the analysis of this compound, reflecting standard industry practices.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for quantifying the purity of the compound. The choice of a C18 column is based on its proven efficacy for separating small aromatic molecules. Acetonitrile and a buffered aqueous phase are selected to ensure good peak shape and resolution.

Methodology:

-

Standard Preparation : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water diluent to create a 1 mg/mL stock solution.

-

Sample Preparation : Prepare a sample solution at the same concentration (1 mg/mL) using the batch to be tested.

-

Chromatographic Conditions :

-

Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient : 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detector : UV-Vis at 240 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the standard solution to establish retention time and peak area. Subsequently, inject the sample solution.

-

Purity Calculation : The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

-

Purity (%) = (Area_main_peak / Area_total) * 100

-

-

System Validation : The method is self-validating through the consistent retention time of the main peak between the standard and sample runs and a stable baseline, which confirms system suitability.

Protocol 2: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol confirms the chemical identity by identifying characteristic vibrations of its functional groups. The KBr pellet method is chosen as it is a reliable technique for solid samples, minimizing interference.

Methodology:

-

Sample Preparation (KBr Pellet) :

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

The causality here is to disperse the sample uniformly within the KBr matrix to ensure a clear, translucent pellet that allows infrared light to pass through.

-

-

Pellet Formation : Transfer the ground mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disc.

-

Background Collection : Place no sample in the spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation : Analyze the resulting spectrum for characteristic absorption bands:

-

N-H stretch (amine salt) : Broad bands expected in the 2800-3200 cm⁻¹ region.

-

C-H stretch (aromatic and methyl) : Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

-

C=C stretch (aromatic ring) : Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretch : Typically found in the 1250-1350 cm⁻¹ range.

-

C-Cl stretch : Expected in the 600-800 cm⁻¹ fingerprint region.

-

-

Verification : The obtained spectrum should be compared against a reference spectrum of a known standard to confirm identity. The presence and position of these key peaks provide a unique fingerprint for the molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet for 5-Chloro-2-methylaniline. Retrieved from [Link][14]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis. Retrieved from [Link][12]

-

PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link][10]

-

Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from [9]

Sources

- 1. This compound | C7H9Cl2N | CID 80416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 6259-42-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-methylaniline CAS 95-79-4 | 802641 [merckmillipore.com]

- 7. 5-Chloro-2-methylaniline CAS#: 95-79-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. 5-CHLORO-2-METHYLANILINE | VSNCHEM [vsnchem.com]

- 12. 5-Chloro-2-methylaniline - analysis - Analytice [analytice.com]

- 13. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]

- 14. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 5-Chloro-2-methylaniline Hydrochloride: From Molecular Structure to Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-chloro-2-methylaniline hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis, and its role as a crucial building block in the creation of novel therapeutic agents.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of 5-chloro-2-methylaniline. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and pharmaceutical formulations.

IUPAC Name: 5-chloro-2-methylaniline;hydrochloride[1]

The molecular structure consists of a benzene ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 1-position. The hydrochloride salt is formed by the protonation of the amino group.

Molecular Formula: C₇H₉Cl₂N[1]

Molecular Weight: 178.06 g/mol [1]

Synonyms:

This compound is also known by several other names, including:

-

5-Chloro-o-toluidine hydrochloride[1]

-

2-Amino-4-chlorotoluene hydrochloride[1]

-

Benzenamine, 5-chloro-2-methyl-, hydrochloride[1]

A comprehensive list of identifiers is provided in the table below for precise documentation and database searches.

| Identifier | Value | Source |

| CAS Number | 6259-42-3 | PubChem[1] |

| PubChem CID | 80416 | PubChem[1] |

| InChI | InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | PubChem[1] |

| SMILES | CC1=C(C=C(C=C1)Cl)N.Cl | PubChem[1] |

Physicochemical Properties and Spectroscopic Data

Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

| Property | Value |

| Physical State | Crystalline Powder |

| Melting Point | 226-228 °C |

| Solubility | Soluble in water |

| pKa | 3.85 (for the corresponding aniline) |

Spectroscopic data is essential for the unambiguous identification and quality control of the compound. Key spectral features are summarized below.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the ammonium protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum of the free base (5-chloro-2-methylaniline) will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing: A Self-Validating Protocol

The primary industrial synthesis of 5-chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene.[2] This process is a cornerstone of its production, and a well-controlled execution is critical for ensuring high purity and yield.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis and Purification Workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Chloro-2-nitrotoluene

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Chloro-2-nitrotoluene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (for salt formation)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of iron powder and water is charged. The mixture is heated to near reflux.

-

Addition of Starting Material: A solution of 4-chloro-2-nitrotoluene in toluene is added dropwise to the stirred iron slurry, with the simultaneous addition of concentrated hydrochloric acid to maintain a steady reflux. The causality behind using iron in acidic medium is the in-situ generation of the reducing agent.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This serves as a self-validating checkpoint to ensure complete conversion.

-

Workup: After completion, the reaction mixture is cooled and made alkaline by the addition of a sodium hydroxide solution. This step neutralizes the excess acid and precipitates iron salts.

-

Extraction: The product is then extracted with an organic solvent like ethyl acetate. The choice of solvent is dictated by the product's solubility and ease of removal.

-

Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-chloro-2-methylaniline. The crude product can be purified by vacuum distillation or recrystallization.

-

Hydrochloride Salt Formation: The purified 5-chloro-2-methylaniline is dissolved in a suitable solvent like diethyl ether, and concentrated hydrochloric acid is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Characterization:

The identity and purity of the synthesized compound must be confirmed by:

-

Melting Point Determination: Comparison with the literature value.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity, which should typically be >98%.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a variety of biologically active molecules. Its substituted aniline scaffold is a common feature in many pharmaceutical agents.

Role as a Key Intermediate

The presence of the chloro and methyl groups on the aniline ring provides specific steric and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological activity of a target molecule. The amino group serves as a versatile handle for a wide range of chemical transformations, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization reactions followed by coupling

-

N-alkylation and N-arylation reactions

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated the utility of 5-chloro-2-methylaniline in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a precursor for the synthesis of benzothiazole derivatives that have shown promising results as tyrosinase inhibitors, which are relevant in the context of skin pigmentation disorders.[3] Furthermore, chloroaniline derivatives are being investigated for their antibacterial properties.[4]

The following diagram illustrates a generalized scheme for the utilization of 5-chloro-2-methylaniline in the synthesis of a hypothetical drug candidate.

Caption: Generalized Synthetic Route Utilizing 5-Chloro-2-methylaniline in Drug Discovery.

Quality Control and Analytical Methodology

For applications in pharmaceutical development, stringent quality control of this compound is non-negotiable. A robust analytical method is essential to ensure its identity, purity, and consistency.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC (RP-HPLC) method is the industry standard for determining the purity of this compound and for quantifying any impurities.

Typical HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic amines. |

| Mobile Phase | Acetonitrile and Water (with a buffer like phosphate or acetate) | A gradient elution is often employed for optimal separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | The aromatic nature of the compound allows for strong UV absorbance. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Method Validation:

The HPLC method must be validated according to ICH guidelines, which includes assessing its:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined molecular structure, coupled with its versatile reactivity, makes it an important building block for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals, enabling them to leverage the full potential of this compound in their endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 5-Chloro-2-methylaniline. [Link]

-

Kim, J. H., et al. (2014). Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 234-237. [Link]

-

PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Analytice. 5-Chloro-2-methylaniline - analysis. [Link]

-

Jain, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(5), 2345-2356. [Link]

-

Gomez Angel, A. R. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. UCL (University College London). [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews, 96(8), 3147-3176.

- Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2342-2360.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). Q2(R1): Validation of analytical procedures: text and methodology.

-

Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

PubMed Central (PMC). (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

5-Chloro-2-methylaniline hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methylaniline Hydrochloride

Introduction

This compound (CAS: 6259-42-3) is the hydrochloride salt of 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine).[1] This compound serves as a crucial intermediate in various industrial syntheses, particularly in the manufacturing of organic dyestuffs.[2][3] For researchers, process chemists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for ensuring process efficiency, product purity, and formulation stability. The solubility and stability profiles, in particular, dictate solvent selection for reactions and purifications, define appropriate storage conditions, and predict the shelf-life of the material and its downstream products.

This technical guide provides a detailed examination of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides robust, field-proven protocols for the experimental determination of these critical parameters. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for research and development.

Core Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential before delving into its solution behavior and chemical stability. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-methylaniline;hydrochloride | [1] |

| Synonyms | 5-Chloro-o-toluidine hydrochloride, 2-Amino-4-chlorotoluene hydrochloride | [1] |

| CAS Number | 6259-42-3 | [1][4] |

| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [1][5] |

| Molecular Weight | 178.06 g/mol | [1][5] |

| Appearance | White to light yellow or slightly pale reddish crystalline powder | [5] |

Solubility Profile

The solubility of an active compound or intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. As a hydrochloride salt, this compound's solubility is intrinsically linked to the pH of the medium.

Theoretical Considerations and Known Data

The presence of the hydrochloride moiety significantly enhances the aqueous solubility of the compound compared to its free base, 5-chloro-2-methylaniline (CAS: 95-79-4). The free base has very low water solubility, reported at <1 g/L.[6][7] The hydrochloride salt is formed by the protonation of the primary amine group. In an aqueous solution, this protonated amine exists in equilibrium with its un-ionized form. This equilibrium is pH-dependent, and maintaining a sufficiently acidic pH is crucial to keep the compound in its more soluble, ionized state.

Despite its industrial importance, specific quantitative solubility data for this compound in common solvents is not widely available in peer-reviewed literature. Most technical data sheets provide qualitative descriptions rather than quantitative values.

| Solvent | Reported Solubility | Source(s) |

| Water | No data available | [5] |

| Methanol | "almost transparency" (implies good solubility) |

Given this lack of public data, experimental determination is a mandatory step for any process development or formulation work.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is designed to provide a robust and reproducible measurement.

Causality Behind Experimental Choices:

-

Shake-Flask Approach: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.

-

Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a plateau, which is critical for measuring equilibrium solubility, not just kinetic solubility.

-

HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is selected for its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., Water, pH 4.5 Acetate Buffer, Methanol, Ethanol). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between the two time points).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, pre-vetted for non-binding of the analyte) into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the filtered samples by a validated HPLC-UV method against a calibration curve prepared from a stock solution of this compound of known concentration.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining handling procedures, storage conditions, and identifying potential impurities that may arise over time.

Intrinsic Stability and Known Sensitivities

The parent compound, 5-chloro-2-methylaniline, is known to be sensitive to both air and light.[8] This sensitivity is characteristic of many anilines. Exposure to atmospheric oxygen can initiate oxidative degradation, while exposure to light (particularly UV) can provide the energy to drive photochemical reactions. This degradation often manifests as a darkening of the material, changing from a white or off-white solid to a yellow, red, or brown color.[8]

Recommended Handling and Storage: To preserve the integrity of the compound, it must be stored in a tightly sealed container to protect it from air and moisture.[5] The container should be opaque or stored in a dark place to prevent light exposure.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature is recommended for long-term stability.[9]

The compound is incompatible with strong oxidizing agents, which can accelerate its degradation, as well as acids, acid anhydrides, and acid chlorides.[8]

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly documented, the primary degradation pathway for anilines is oxidation. This can proceed through several mechanisms, often involving radical intermediates, leading to the formation of nitroso, nitro, and azoxy compounds, which are frequently colored. These can further react to form complex polymeric materials. Hydrolysis of the aromatic carbon-chlorine or carbon-nitrogen bonds is generally not considered a significant degradation pathway under normal conditions due to the high stability of these bonds.[10]

Visualization: Potential Oxidative Degradation

Caption: A simplified potential oxidative degradation pathway.

Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a "stability-indicating" analytical method. This protocol is based on principles outlined in regulatory guidelines such as those from the EMA.[11]

Causality Behind Experimental Choices:

-

Stress Conditions: A range of conditions (acid, base, oxidation, heat, light) are used to simulate the potential stresses a compound might experience during its lifecycle, accelerating degradation to make it observable in a short timeframe.

-

Stability-Indicating Method: The goal is to develop an analytical method (typically HPLC) where the peaks for all degradation products are well-resolved from the main compound peak. This ensures that a decrease in the parent compound's assay accurately reflects degradation, not just co-elution with an impurity.

-

Mass Balance: A good study aims for a mass balance close to 100%, meaning the loss in the parent compound's assay can be accounted for by the sum of the impurities formed.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve the stressed powder for analysis.

-

Photolytic Stress: Expose the stock solution and solid powder to a controlled source of UV/Vis light (in a photostability chamber) for a defined period.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using an HPLC system equipped with a Photodiode Array (PDA) detector. The PDA detector is crucial as it provides spectral information, helping to identify new impurity peaks and assess peak purity.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradation products). The goal is to achieve a modest amount of degradation (e.g., 5-20%) to ensure the most relevant degradants are produced.

Conclusion

While this compound is a well-established chemical intermediate, public data on its quantitative solubility and stability is scarce. This guide underscores the necessity for rigorous experimental evaluation. The provided protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for researchers to generate the critical data needed for process development, formulation, and quality control. A thorough understanding of its sensitivity to oxidation and light is fundamental to ensuring its proper handling, storage, and application, thereby maintaining the integrity and purity of this important chemical building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Analytice. 5-Chloro-2-methylaniline - analysis. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Inventory search results. [Link]

-

PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

Chemsrc. 5-Chloro-2-methylaniline | CAS#:95-79-4. [Link]

-

LookChem. 5-Chloro-2-methylaniline CAS 95-79-4 wiki. [Link]

-

PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

European Medicines Agency (EMA). Stability testing of existing active substances and related finished products. [Link]

Sources

- 1. This compound | C7H9Cl2N | CID 80416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 5-Chloro-2-methylaniline CAS#: 95-79-4 [m.chemicalbook.com]

- 7. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-AMINO-6-CHLOROTOLUENE HYDROCHLORIDE CAS#: 6259-40-1 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of 5-Chloro-2-methylaniline Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylaniline hydrochloride (CAS Number: 6259-42-3), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate interpretation and application in a research and development setting.

Introduction to this compound

This compound is the salt form of the parent aromatic amine, 5-chloro-2-methylaniline. The hydrochloride form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound. This guide will delve into the distinct spectroscopic signatures that arise from its molecular structure: a benzene ring substituted with a chlorine atom, a methyl group, and an ammonium group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for amine salts due to its high polarity and its ability to solubilize the compound while allowing for the observation of exchangeable protons (e.g., -NH₃⁺).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to acquire the spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should cover the range of 0-200 ppm.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Broad | 3H | -NH₃⁺ |

| ~7.5 - 7.6 | Doublet (d) | 1H | Ar-H (H-6) |

| ~7.3 - 7.4 | Doublet of | 1H | Ar-H (H-4) |

| Doublets (dd) | |||

| ~7.2 - 7.3 | Doublet (d) | 1H | Ar-H (H-3) |

| ~2.3 - 2.4 | Singlet (s) | 3H | -CH₃ |

Interpretation:

-

-NH₃⁺ Protons (δ ~10.0-11.0): The three protons of the ammonium group are expected to appear as a broad signal significantly downfield. This broadness is due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.

-

Aromatic Protons (δ ~7.2-7.6): The protonation of the amino group causes a deshielding effect on the aromatic protons, shifting them downfield compared to the free aniline.

-

H-6: This proton is ortho to the -NH₃⁺ group and will appear as a doublet.

-

H-4: This proton is meta to the -NH₃⁺ group and ortho to the chlorine atom, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the methyl group and meta to the -NH₃⁺ group, appearing as a doublet.

-

-

Methyl Protons (δ ~2.3-2.4): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

| Chemical Shift (δ, ppm) | Assignment |

| 136.1 | C-Cl |

| 133.5 | C-NH₃⁺ |

| 131.9 | Ar-CH |

| 128.4 | Ar-C (quat) |

| 123.5 | Ar-CH |

| 120.6 | Ar-CH |

| 17.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons (δ 120-137): The six aromatic carbons resonate in the typical downfield region for sp² hybridized carbons. The carbon attached to the electron-withdrawing chlorine atom (C-Cl) and the ammonium group (C-NH₃⁺) are found at the lower end of this range. The quaternary carbon (C-2) is also observed in this region.

-

Methyl Carbon (δ 17.0): The sp³ hybridized carbon of the methyl group appears significantly upfield, which is characteristic for aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ammonium group, the aromatic ring, and the C-Cl bond.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Diagram of the FTIR (KBr Pellet) Experimental Workflow:

Caption: Workflow for FTIR spectroscopy using the KBr pellet method.

IR Spectral Data and Interpretation

The formation of the anilinium ion (-NH₃⁺) from the amine (-NH₂) results in significant changes in the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Broad, Strong | N-H stretching (of -NH₃⁺) |

| ~1600-1500 | Medium-Strong | C=C aromatic ring stretching, N-H bending |

| ~1200-1000 | Medium | C-N stretching |

| ~800-600 | Medium-Strong | C-H out-of-plane bending, C-Cl stretching |

Interpretation:

-

N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for an amine salt is the broad and strong absorption in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This is in contrast to the two sharp peaks typically seen for a primary amine.

-

Aromatic C=C Stretching and N-H Bending (~1600-1500 cm⁻¹): The absorptions for the aromatic ring C=C stretching are present in this region. Overlapping with these are the N-H bending (scissoring) vibrations of the ammonium group.

-

C-N Stretching (~1200-1000 cm⁻¹): The stretching vibration of the C-N bond is expected in this fingerprint region.

-

C-H Out-of-Plane Bending and C-Cl Stretching (~800-600 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands. The C-Cl stretching vibration also typically appears in this lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for the analysis of relatively volatile and thermally stable small molecules.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For the hydrochloride salt, direct insertion with heating is common.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This will cause the molecule to ionize and fragment. It is important to note that the hydrochloride salt will likely dissociate into the free amine and HCl gas in the hot injection port or ion source. Therefore, the resulting mass spectrum will be that of the free base, 5-Chloro-2-methylaniline.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Diagram of the EI-MS Experimental Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data and Interpretation

The mass spectrum will correspond to the free base, 5-Chloro-2-methylaniline (Molecular Weight: 141.60 g/mol ).[5]

Table 4: Major Ions in the Mass Spectrum of 5-Chloro-2-methylaniline [5]

| m/z | Relative Intensity | Assignment |

| 141 | High | Molecular Ion [M]⁺ |

| 143 | ~1/3 of M⁺ | Isotope Peak [M+2]⁺ due to ³⁷Cl |

| 106 | Moderate | [M - Cl]⁺ |

| 140 | Moderate | [M - H]⁺ |

Interpretation:

-

Molecular Ion Peak (m/z 141/143): The presence of a strong molecular ion peak at m/z 141 is indicative of the molecular weight of the free amine. The characteristic isotopic pattern with a peak at m/z 143, approximately one-third the intensity of the m/z 141 peak, is definitive evidence for the presence of one chlorine atom.

-

Fragment Ions:

-

m/z 106: This significant fragment corresponds to the loss of a chlorine radical from the molecular ion.

-

m/z 140: This fragment arises from the loss of a hydrogen atom, likely from the methyl or amino group.

-

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure. The key features to note are the downfield shifts in the ¹H NMR spectrum upon protonation, the characteristic broad N-H stretch of the ammonium salt in the IR spectrum, and the mass spectrum of the free amine with its distinct chlorine isotope pattern. This guide serves as a valuable resource for scientists working with this compound, ensuring analytical accuracy and fostering a deeper understanding of its chemical properties.

References

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline hydrochloride. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride. Retrieved from [Link]

-

Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). Retrieved from [Link]

Sources

- 1. This compound | 6259-42-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound | C7H9Cl2N | CID 80416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methylaniline and its Hydrochloride Salt

<_ _>

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-2-methylaniline and its corresponding hydrochloride salt. As crucial intermediates in various industrial syntheses, a thorough understanding of their properties, synthesis, and handling is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delves into the physicochemical characteristics, established synthesis protocols, key applications, and the analytical techniques required for quality control. Furthermore, it emphasizes the causality behind experimental choices and provides a framework for safe handling and use, grounded in authoritative references.

Introduction: The Significance of a Versatile Intermediate

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine that serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a chlorinated and methylated benzene ring with an amino group, provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] It is a member of the monochlorobenzene chemical class.[3][4]

The primary utility of this compound lies in its role as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and notably, dyes and pigments.[1][3] In the pharmaceutical sector, the specific arrangement of its functional groups allows for its incorporation into various drug scaffolds. The hydrochloride salt is often prepared to enhance stability, and modify solubility for specific synthetic applications. This guide will explore these facets in detail, providing both foundational knowledge and practical, field-proven insights.

Physicochemical Properties: A Comparative Overview

Understanding the physical and chemical properties of both the free base and its hydrochloride salt is critical for designing experiments, ensuring proper storage, and predicting behavior in various solvent systems. The free base, 5-Chloro-2-methylaniline, is a grayish-white solid or a clear yellow to light brown liquid after melting.[2][3][4]

Key properties are summarized below for easy comparison:

| Property | 5-Chloro-2-methylaniline (Free Base) | 5-Chloro-2-methylaniline HCl (Hydrochloride Salt) |

| CAS Number | 95-79-4[5] | 3165-93-3 |

| Molecular Formula | C₇H₈ClN[5] | C₇H₉Cl₂N[6] |

| Molecular Weight | 141.60 g/mol [3][5] | 178.06 g/mol |

| Appearance | Grayish-white solid or clear yellow to light brown liquid after melting[3][4][7] | Typically a solid powder |

| Melting Point | 22-26 °C[3][5][8] | Data not consistently available, expected to be significantly higher than the free base |

| Boiling Point | 237 °C at 760 mmHg[5][8] | Decomposes upon heating |

| Solubility | Soluble in hot alcohol, ether, and acetone; slightly soluble in water.[1][3] | Generally more soluble in water and polar protic solvents than the free base |

| pKa | 3.85 (estimated)[2] | Not applicable |

| LogP | 2.27 - 2.58 (estimated)[3][5] | Lower than the free base due to increased polarity |

Synthesis and Manufacturing: From Precursor to Product

The most prevalent and industrially significant method for synthesizing 5-Chloro-2-methylaniline is through the reduction of 4-chloro-2-nitrotoluene.[1][2][3] This precursor contains the necessary carbon skeleton and functional groups in the correct oxidation states, making the reduction of the nitro group to an amine the key transformation.

Causality in Synthetic Route Selection

The choice of the reduction method is critical and depends on factors like cost, safety, yield, and environmental impact. While catalytic hydrogenation offers a clean conversion, it often requires specialized high-pressure equipment and catalysts that can be expensive and prone to poisoning.[1] A common alternative involves chemical reduction using agents like sodium polysulfide.[9] This method is often favored in industrial settings due to its cost-effectiveness and high yield, despite the need to manage sulfur-containing byproducts.[9]

General Laboratory Synthesis Protocol: Reduction of 4-chloro-2-nitrotoluene

This protocol outlines a representative method for the synthesis of 5-Chloro-2-methylaniline, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 5-Chloro-2-methylaniline [9]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Reagent Preparation: Prepare a solution of a suitable reducing agent, such as sodium polysulfide, in water.

-

Reaction Execution: Heat the reducing agent solution to a controlled temperature (e.g., 30-105 °C).[9]

-

Addition of Precursor: Add 4-chloro-2-nitrotoluene dropwise from the dropping funnel to the heated solution with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After the reaction is complete, cool the mixture and separate the organic phase.

-

Purification: Wash the organic phase with water until neutral. The crude product can then be purified by vacuum distillation, collecting the fraction at 127-137 °C under reduced pressure (approximately 0.1 MPa).[9]

Part B: Preparation of 5-Chloro-2-methylaniline Hydrochloride

-

Dissolution: Dissolve the purified 5-Chloro-2-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.

Visualization of the Synthesis Workflow

Caption: A diagram illustrating the two-part synthesis process.

Applications in Research and Industry

5-Chloro-2-methylaniline is a key intermediate in several industrial sectors.

-

Dye and Pigment Industry: It serves as a precursor for the synthesis of various azo dyes and pigments.[1][3] It is known by trade names such as Fast Red KB Base.[3]

-

Pharmaceutical Synthesis: This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure can be found within more complex molecules that exhibit a range of biological activities. For instance, it is a known precursor for certain anticancer agents.

-

Agrochemicals: It is also utilized in the production of some pesticides.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of 5-Chloro-2-methylaniline and its hydrochloride salt, especially when intended for pharmaceutical use. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 5-Chloro-2-methylaniline would show characteristic signals for the aromatic protons, the methyl group, and the amine protons.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[11] Key expected absorption bands include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, and C-Cl stretching.[3][11][12]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[3][13]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used for purity analysis and quantification.[14]

A Representative HPLC Protocol: [14]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid for improved peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualization of the Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

Safety, Handling, and Toxicology

5-Chloro-2-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][15][16] It is also suspected of causing cancer.[15][17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][17]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[15][19]

-

Toxicology: The substance is toxic, and exposure through inhalation, ingestion, or skin contact may cause severe injury.[2][3] It can be readily absorbed through the skin.[3]

Conclusion

5-Chloro-2-methylaniline and its hydrochloride salt are indispensable chemical intermediates with significant roles in the dye and pharmaceutical industries. A comprehensive understanding of their physicochemical properties, synthesis, and analytical characterization is crucial for their effective and safe utilization. The protocols and data presented in this guide offer a robust framework for researchers and professionals, emphasizing scientific integrity and safety in all applications involving these versatile compounds.

References

-

5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

Separation of 5-Chloro-2-methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. (n.d.).

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (n.d.). Retrieved from [Link]

-

5-Chloro-2-methylaniline – analysis - Analytice. (n.d.). Retrieved from [Link]

-

Synthesis of 5-Chloro-2-methylaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

This compound | C7H9Cl2N | CID 80416 - PubChem. (n.d.). Retrieved from [Link]

-

5-Chloro-2-methylaniline 95-79-4 wiki. (n.d.). Retrieved from [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006. (2024). Retrieved from [Link]

-

Substance Information - ECHA. (n.d.). European Chemicals Agency. Retrieved from [Link]

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (n.d.).

-

2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem. (n.d.). Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 6. This compound | C7H9Cl2N | CID 80416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 8. 5-Chloro-2-methylaniline CAS#: 95-79-4 [m.chemicalbook.com]

- 9. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 10. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-Chloro-2-methylaniline(95-79-4) IR Spectrum [chemicalbook.com]

- 13. 5-Chloro-2-methylaniline - analysis - Analytice [analytice.com]

- 14. Separation of 5-Chloro-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. echa.europa.eu [echa.europa.eu]

- 19. fishersci.com [fishersci.com]

Safety and hazards of 5-Chloro-2-methylaniline hydrochloride

An In-Depth Technical Guide to the Safety and Hazards of 5-Chloro-2-methylaniline hydrochloride

Introduction: Understanding the Compound

This compound is an aromatic amine salt used as an intermediate in the synthesis of dyes and other complex organic molecules.[1] As a member of the chloro-o-toluidine family, its hydrochloride form presents specific handling challenges due to its toxicological profile and chemical properties. This guide provides a comprehensive overview for laboratory professionals, detailing the inherent hazards, safe handling protocols, and emergency procedures necessary to mitigate risk during its use in research and development.

This compound is also known by several synonyms, including 5-Chloro-o-toluidine Hydrochloride and 2-Amino-4-chlorotoluene Hydrochloride.[2] A clear understanding of its chemical identity is the first step in a robust safety assessment.

| Identifier | Value |

| CAS Number | 6259-42-3[2] |

| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl)[2] |

| Molecular Weight | 178.06 g/mol [2] |

| Parent Compound CAS | 95-79-4 (5-Chloro-2-methylaniline)[3] |

| EC Number | 228-403-9[2] |

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound and its parent compound are classified with significant health warnings that demand stringent safety precautions. The primary hazards are acute toxicity, skin and eye irritation, and a serious long-term risk of cancer.[2][4][5]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][6] | Warning |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4] | Warning |

| Carcinogenicity | Category 1A / 2 | H350/H351: May cause/Suspected of causing cancer[4][5] | Danger/Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][6] | Warning |

Note: Classifications may vary slightly between suppliers and regulatory bodies. The carcinogenicity classification ranges from Category 1A ("May cause cancer") to Category 2 ("Suspected of causing cancer"), both of which necessitate rigorous handling controls.[4][5]

Section 2: Toxicological Profile and Health Effects

The toxicity of this compound is a critical factor in its risk assessment. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.

Acute Effects:

Exposure can lead to immediate health consequences. The compound is harmful if swallowed or absorbed through the skin.[3][4] It causes significant irritation to the skin and eyes upon contact.[2][6] Inhalation of dust may lead to respiratory tract irritation.[3][6] A significant and potentially delayed risk associated with aniline compounds is methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blue-gray coloring of the skin).[7] Any exposure should be treated as a serious medical event, even if symptoms are not immediately apparent.[5]

Chronic Effects & Carcinogenicity:

The most severe long-term hazard is the risk of cancer.[5] Studies on the parent compound, 5-chloro-o-toluidine, have shown evidence of tumorigenic effects in animal models.[8] This carcinogenic potential is the primary driver for the stringent engineering and personal protective equipment controls detailed in this guide.

| Toxicity Data (for parent compound 5-Chloro-2-methylaniline, CAS 95-79-4) | |

| LD50 (Oral, Rat) | 464 mg/kg[8][9] |

| TDLo (Oral, Rat) | 164 gm/kg over 78 weeks (Tumorigenic effects)[8] |

| TDLo (Oral, Mouse) | 131 gm/kg over 78 weeks (Carcinogenic, liver and vascular tumors)[8] |

Causality Behind the Data: The LD50 (Lethal Dose, 50%) value indicates a moderate acute toxicity if ingested. However, the TDLo (Lowest Published Toxic Dose) data is of greater concern for researchers, as it demonstrates that long-term, chronic exposure to gram-level quantities can lead to cancer in animal models.[8] This underscores the necessity of preventing all forms of exposure, no matter how small, over the course of a research project.

Section 3: Exposure Control and Personal Protection

A multi-layered approach is essential to control exposure. This begins with engineering controls and is supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls:

The primary engineering control is to handle this compound within a certified chemical fume hood. This protects the user from inhaling dust and prevents the contamination of the general laboratory environment. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4][7]